8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol
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Overview
Description
8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octenol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate octenol derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the octenol moiety . The process is carefully monitored to maintain the desired reaction conditions and to ensure the efficient production of the target compound.
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted benzenesulfonyl compounds .
Scientific Research Applications
8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
Benzenesulfinic acid: Shares similar sulfonyl chemistry but differs in its oxidation state and reactivity.
Sulfoxone: A sulfonamide antibiotic with a different mechanism of action and therapeutic applications.
Uniqueness
8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol is unique due to its combination of an aromatic sulfonyl group with an aliphatic octenol backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other benzenesulfonyl compounds .
Properties
CAS No. |
90165-50-7 |
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Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24O3S/c1-14(11-12-17)7-6-8-15(2)13-20(18,19)16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3 |
InChI Key |
OMASEWKUXGQCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCO |
Origin of Product |
United States |
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